2-Bromo-4-(4-cyanophenyl)-1-butene
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Overview
Description
2-Bromo-4-(4-cyanophenyl)-1-butene is an organic compound that features a bromine atom and a cyanophenyl group attached to a butene backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
It’s known that the compound can be used to synthesize other complex molecules . The cyanophenyl group in the compound could potentially interact with its targets, causing changes at the molecular level.
Biochemical Pathways
Given its potential interaction with carbonic anhydrase 2 , it might influence the carbon dioxide hydration and bicarbonate buffer system in the body.
Result of Action
Its potential interaction with carbonic anhydrase 2 suggests that it may influence pH regulation in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene typically involves the bromination of 4-(4-cyanophenyl)-1-butene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Halogens like bromine or chlorine in solvents such as chloroform or carbon tetrachloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
2-Bromo-4-(4-cyanophenyl)-1-butene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Material Science: Used in the synthesis of polymers and other materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(4-nitrophenyl)-1-butene
- 2-Bromo-4-(4-methylphenyl)-1-butene
- 2-Bromo-4-(4-methoxyphenyl)-1-butene
Uniqueness
2-Bromo-4-(4-cyanophenyl)-1-butene is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.
Properties
IUPAC Name |
4-(3-bromobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWXBSYVYKUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641144 |
Source
|
Record name | 4-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-76-2 |
Source
|
Record name | 4-(3-Bromo-3-buten-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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